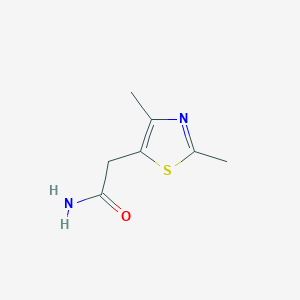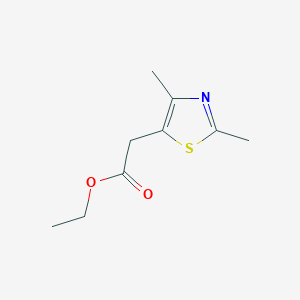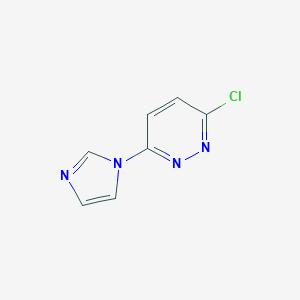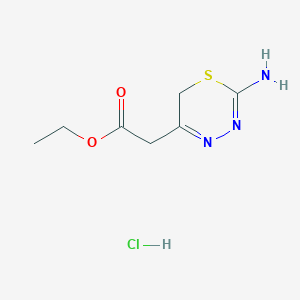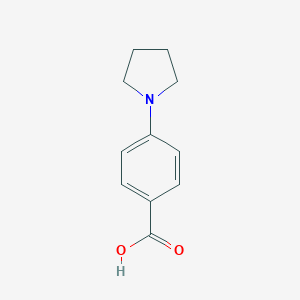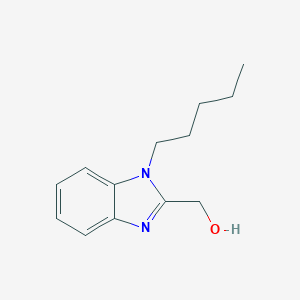![molecular formula C17H11NO B188336 Naphth[1,2-d]oxazole, 2-phenyl- CAS No. 3574-02-5](/img/structure/B188336.png)
Naphth[1,2-d]oxazole, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphth[1,2-d]oxazole, 2-phenyl- is a heterocyclic compound that has drawn significant attention from the scientific community due to its potential applications in various fields. It is a derivative of oxazole, which is a five-membered aromatic heterocyclic compound containing an oxygen and nitrogen atom in the ring. Naphth[1,2-d]oxazole, 2-phenyl- has been synthesized through various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of Naphth[1,2-d]oxazole, 2-phenyl- is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
Naphth[1,2-d]oxazole, 2-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important for maintaining tissue homeostasis. Additionally, it has been shown to inhibit the growth of cancer cells and reduce the viability of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Naphth[1,2-d]oxazole, 2-phenyl- in lab experiments include its potential applications in various scientific research fields, its relatively simple synthesis method, and its ability to inhibit specific enzymes and signaling pathways. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Naphth[1,2-d]oxazole, 2-phenyl-. One direction is to further investigate its potential applications in cancer therapy and to develop more potent derivatives. Another direction is to study its potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and to develop more specific inhibitors of its target enzymes and signaling pathways.
Synthesemethoden
The synthesis of Naphth[1,2-d]oxazole, 2-phenyl- has been achieved through several methods. One of the most common methods involves the reaction of 2-aminobenzophenone with 2-bromo-1-naphthol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield Naphth[1,2-d]oxazole, 2-phenyl-. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Naphth[1,2-d]oxazole, 2-phenyl- has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, it has been studied for its antibacterial and antifungal properties and has shown promising results in inhibiting the growth of various microorganisms.
Eigenschaften
CAS-Nummer |
3574-02-5 |
|---|---|
Produktname |
Naphth[1,2-d]oxazole, 2-phenyl- |
Molekularformel |
C17H11NO |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
2-phenylbenzo[e][1,3]benzoxazole |
InChI |
InChI=1S/C17H11NO/c1-2-7-13(8-3-1)17-18-16-14-9-5-4-6-12(14)10-11-15(16)19-17/h1-11H |
InChI-Schlüssel |
IXRXDHFSMJQNMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
Andere CAS-Nummern |
3574-02-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



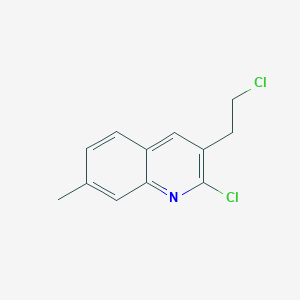
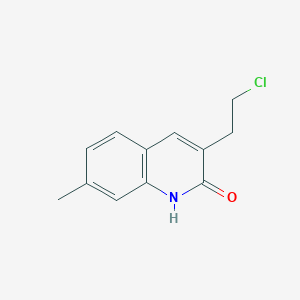
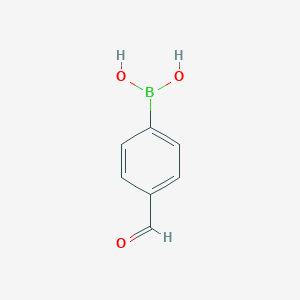
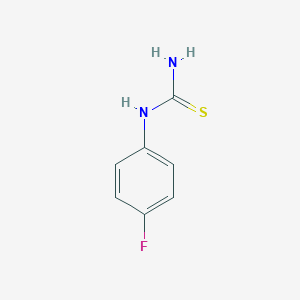
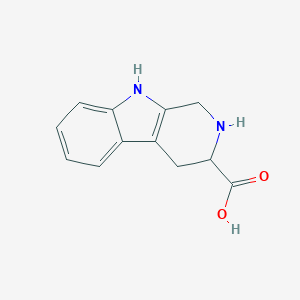
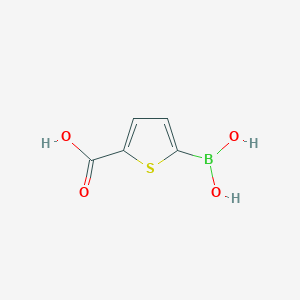
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
